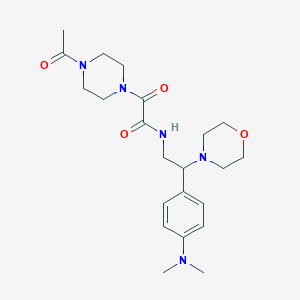

2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(4-acetylpiperazin-1-yl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O4/c1-17(28)25-8-10-27(11-9-25)22(30)21(29)23-16-20(26-12-14-31-15-13-26)18-4-6-19(7-5-18)24(2)3/h4-7,20H,8-16H2,1-3H3,(H,23,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPPUPHQIZYYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with acetyl chloride under controlled conditions.

Introduction of the Dimethylamino Phenyl Group: The dimethylamino phenyl group is introduced via a nucleophilic substitution reaction using 4-dimethylaminobenzaldehyde.

Formation of the Morpholine Ring: The morpholine ring is formed through the reaction of diethanolamine with a suitable dehydrating agent.

Coupling Reactions: The final step involves coupling the piperazine, dimethylamino phenyl, and morpholine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Analysis

Acetylpiperazine vs. Sulfonylpiperazine

- Acetylpiperazine (Target Compound, ): Introduces moderate hydrophilicity and hydrogen-bonding capacity, favoring interactions with polar enzyme pockets .

- Sulfonylpiperazine (): Enhances rigidity and metabolic resistance due to the sulfonyl group’s electron-withdrawing nature, but may reduce membrane permeability .

Morpholinoethyl vs. Piperazinylsulfonylethyl

- Morpholinoethyl (Target Compound): The morpholine oxygen improves water solubility and may facilitate blood-brain barrier penetration .

Pharmacological Implications

- Fluorophenyl Analogs (–7): Fluorine atoms enhance binding to aromatic residues in kinases (e.g., EGFR, VEGFR) via halogen bonding .

- Nitro/Nitrophenyl Derivatives (): Nitro groups may act as prodrug moieties or induce oxidative stress in pathogens/cancer cells .

Physicochemical Property Trends

- Molecular Weight : The target compound (~512.6) exceeds most analogs (390–444.5), which may affect oral bioavailability (Lipinski’s rule of five).

Biological Activity

The compound 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-oxoacetamide , often referred to as APIN, is a novel organic molecule with potential therapeutic applications. Its structure includes a piperazine ring, an acetyl group, and a dimethylamino phenyl group, which are critical for its biological activity. This article reviews the biological activity of APIN based on diverse sources, including synthesis methods, pharmacological properties, and potential therapeutic uses.

- Molecular Formula : C24H34N4O3

- Molecular Weight : Approximately 463.6 g/mol

- Structural Features :

- Piperazine ring with an acetyl substitution

- Dimethylamino group attached to a phenyl ring

- Oxoacetamide functional group

Biological Activity Overview

APIN has been investigated for its potential in various therapeutic areas, particularly in oncology and neuropharmacology. The compound's design suggests it may inhibit specific protein kinases involved in cancer progression and modulate neurotransmitter systems.

- Protein Kinase Inhibition : Similar compounds have shown efficacy in inhibiting protein kinases critical for cancer cell signaling pathways.

- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with monoamine transporters, which are targets for antidepressants and other psychotropic medications .

In Vitro Studies

Research has indicated that APIN exhibits significant activity against various cancer cell lines. The compound's efficacy was evaluated through cell viability assays, demonstrating dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

Neuropharmacological Effects

Preliminary studies suggest that APIN may influence serotonin and dopamine transporters, potentially offering antidepressant-like effects. The compound's interaction with these transporters was assessed using fluorescence microscopy and electrophysiological techniques.

Case Studies

- Cancer Treatment : A study involving APIN analogs demonstrated promising results in inhibiting tumor growth in xenograft models of breast cancer.

- Neurotransmitter Activity : Another investigation highlighted APIN's ability to enhance serotonin uptake in neuronal cultures, suggesting its potential use in treating mood disorders.

Safety and Toxicology

Toxicological assessments indicate that while APIN shows promise as a therapeutic agent, it also exhibits some cytotoxic effects at higher concentrations. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic: What are the standard synthesis protocols for this compound?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between piperazine, morpholine, and acetamide precursors using carbodiimides (e.g., DCC) and activators (e.g., HOBt) .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Key conditions : Temperature control (0–25°C), polar aprotic solvents (DMF, DCM), and catalytic bases (triethylamine) .

Advanced: How can computational methods optimize reaction conditions for higher yields?

- Quantum chemical calculations (e.g., DFT) predict transition states and energetics to identify optimal reagents .

- Reaction path search algorithms (e.g., artificial force-induced reaction) narrow experimental parameters (pH, solvent) .

- Feedback loops : Experimental data refine computational models, reducing trial-and-error approaches .

Basic: What characterization techniques validate the compound’s structure?

- NMR spectroscopy : H and C NMR confirm functional groups (e.g., acetylpiperazine at δ 2.1 ppm, morpholine at δ 3.6 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 530.2) .

- X-ray crystallography : Resolves stereochemistry (e.g., bond angles in the oxoacetamide core) .

Advanced: How to resolve contradictions in reported biological activity data?

- Structural validation : Confirm stereochemical purity via X-ray or NOESY NMR to rule out enantiomer interference .

- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in buffer systems (e.g., PBS, DMSO) .

- Target-specific assays : Compare activity across isoforms (e.g., kinase selectivity panels) to identify off-target effects .

Basic: What in vitro assays assess its biological activity?

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC determination .

- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity (K) for target proteins .

Advanced: What strategies address low bioavailability in preclinical studies?

- Salt formation : Co-crystallize with citric acid to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for metabolic activation .

- Nanoformulations : Encapsulate in PEGylated liposomes (50–100 nm) for sustained release .

Basic: How to analyze stability under storage conditions?

- Accelerated stability testing : Incubate at 25°C/60% RH for 4 weeks; monitor degradation via HPLC .

- Light sensitivity : Use amber vials to prevent photodegradation of the morpholine moiety .

- Thermal analysis : Differential scanning calorimetry (DSC) detects melting point shifts due to polymorphism .

Advanced: What computational tools predict structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina models interactions with target pockets (e.g., ATP-binding sites) .

- 3D-QSAR : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to optimize substituents .

- Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) .

Basic: What solvents are compatible with this compound?

- Polar aprotic : DMSO, DMF (for stock solutions >10 mM) .

- Aqueous buffers : PBS (pH 7.4) with ≤5% DMSO for cell-based assays .

- Avoid chlorinated solvents (e.g., chloroform) due to potential nucleophilic displacement .

Advanced: How to validate target engagement in complex biological systems?

- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts after compound treatment .

- Photoaffinity labeling : Incorporate azide tags for UV crosslinking and pull-down/MS identification .

- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.